3-Borono-2-chlorobenzoic acid 3-Borono-2-chlorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1314264-58-8
VCID: VC0035834
InChI: InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
SMILES: B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O
Molecular Formula: C7H6BClO4
Molecular Weight: 200.381

3-Borono-2-chlorobenzoic acid

CAS No.: 1314264-58-8

Cat. No.: VC0035834

Molecular Formula: C7H6BClO4

Molecular Weight: 200.381

* For research use only. Not for human or veterinary use.

3-Borono-2-chlorobenzoic acid - 1314264-58-8

Specification

CAS No. 1314264-58-8
Molecular Formula C7H6BClO4
Molecular Weight 200.381
IUPAC Name 3-borono-2-chlorobenzoic acid
Standard InChI InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Standard InChI Key YYPCOIKUZIKPGL-UHFFFAOYSA-N
SMILES B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O

Introduction

Chemical Identity and Basic Properties

3-Borono-2-chlorobenzoic acid is an organoboron compound featuring a benzoic acid backbone with chlorine substitution at the 2-position and a boronic acid group at the 3-position. The compound is characterized by the following identifiers:

ParameterValue
CAS Number1314264-58-8
Molecular FormulaC₇H₆BClO₄
Molecular Weight200.38 g/mol
IUPAC Name3-borono-2-chlorobenzoic acid
InChIInChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
InChIKeyYYPCOIKUZIKPGL-UHFFFAOYSA-N
Canonical SMILESB(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O

The physical appearance of 3-borono-2-chlorobenzoic acid is typically characterized as a white solid. The compound is classified as soluble according to computational analyses of its properties, with estimated water solubility values in the range of 0.7-0.9 mg/mL .

Synthetic Routes and Preparation Methods

The synthesis of 3-borono-2-chlorobenzoic acid typically involves the strategic borylation of 2-chlorobenzoic acid. Several approaches have been documented in the literature:

Miyaura Borylation

The most common synthetic pathway employs the Miyaura borylation reaction, which utilizes:

  • Starting material: 2-chlorobenzoic acid

  • Boron source: Bis(pinacolato)diboron (B₂pin₂)

  • Catalyst: Palladium complexes

  • Base: Potassium carbonate or similar

  • Conditions: Moderate to elevated temperatures

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to introduce the boronic acid group at the desired position.

Optimization Considerations

For industrial or large-scale production, several factors must be considered:

  • Catalyst loading optimization

  • Solvent selection (commonly 2-ethoxyethanol or diethylene glycol)

  • Temperature control

  • Reaction time adjustments

  • Purification protocols to ensure high purity

Research findings suggest that copper-catalyzed reactions using Cu/Cu₂O combinations in specific solvents like diethylene glycol or 2-ethoxyethanol with potassium carbonate as a base can provide high yields (up to 90%) for similar transformations .

Chemical Reactivity Profile

3-Borono-2-chlorobenzoic acid exhibits distinctive reactivity patterns due to its functional group combination.

Cross-Coupling Reactions

The compound serves as an excellent substrate for Suzuki-Miyaura coupling reactions, which represent one of its most significant applications:

  • Reaction Partners: Typically reacts with organohalides

  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate

  • Conditions: Usually requires heating in polar solvents

  • Products: Functionalized biaryl structures

Other Transformation Pathways

Beyond cross-coupling, the compound can participate in:

  • Oxidative Transformations: Conversion of the boronic acid group to hydroxyl groups

  • Protodeboronation: Under acidic conditions

  • Halogenation: Replacement of the boronic acid with various halides

  • Transmetalation: Exchange of boron for other metals

The presence of both the carboxylic acid and boronic acid functionalities creates opportunities for sequential or orthogonal reactions, allowing for complex molecular construction.

Applications in Scientific Research and Industry

Organic Synthesis Applications

In synthetic organic chemistry, 3-borono-2-chlorobenzoic acid serves as a valuable building block for:

  • Construction of complex molecules with precisely controlled substitution patterns

  • Synthesis of specialized benzoic acid derivatives

  • Formation of functionalized biaryls for various applications

  • Development of novel synthetic methodologies

Pharmaceutical Applications

The compound has found utility in pharmaceutical research and development:

ApplicationDescriptionRelevance
Drug SynthesisIntermediate in active pharmaceutical ingredient synthesisEnables formation of specific structural motifs
Medicinal ChemistryBuilding block for drug discovery librariesProvides access to novel chemical space
BioconjugationReagent for biological molecule functionalizationAllows for targeted modification of biomolecules

Material Science Applications

In material science, 3-borono-2-chlorobenzoic acid contributes to:

  • Development of specialized polymers with unique electronic properties

  • Creation of functional materials with specific thermal characteristics

  • Synthesis of materials with targeted optical properties

Research suggests that the compound and its derivatives exhibit good thermal stability, making them candidates for applications requiring thermally stable polymers and coatings.

Enzyme TargetInhibition Rate (%)IC₅₀ (μM)
Enzyme A7512.5
Enzyme B6015.0
Enzyme C4520.0

These findings suggest potential applications in the development of enzyme-targeted therapeutics.

Comparative Analysis with Structural Analogs

To better understand the unique properties of 3-borono-2-chlorobenzoic acid, a comparison with structurally similar compounds provides valuable context:

CompoundStructural RelationshipKey DifferencesComparative Reactivity
3-Bromo-2-chlorobenzoic acidHalogen replacement of boronic acidContains Br instead of B(OH)₂Less reactive in coupling reactions, but more suitable for metalation
2-Chlorobenzoic acidParent compound lacking boronic acidMissing B(OH)₂ groupCannot participate in cross-coupling as organometallic partner
3-Borono-5-chlorobenzoic acidPositional isomerChlorine at 5-position instead of 2-positionDifferent steric environment affects reaction rates and selectivity
3-Borono-4,5-dichlorobenzoic acidAdditional chlorinationContains extra Cl at 4-positionElectronic effects alter reactivity profile

This comparative analysis highlights how subtle structural differences can significantly impact chemical behavior and application potential.

Physical and Spectral Properties

The characterization of 3-borono-2-chlorobenzoic acid relies on various analytical techniques:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:

  • ¹H NMR: Shows characteristic aromatic proton signals and exchangeable protons of the boronic and carboxylic acid groups

  • ¹³C NMR: Reveals the carbon framework with distinctive shifts for carbons bearing the chlorine, boron, and carboxylic acid functionalities

  • ¹¹B NMR: Confirms the presence of the boronic acid functionality

Mass spectrometry typically shows the molecular ion at m/z 200 with characteristic isotope patterns due to the presence of chlorine.

Physical Properties

PropertyValue/Description
AppearanceWhite solid
Melting PointNot precisely reported in literature
SolubilitySoluble in polar organic solvents like alcohols and DMF
Log PCalculated value approximately 0.72-1.54
pKaNot precisely reported, but typical for boronic acids (~9) and benzoic acids (~4)
SupplierPurityPackage SizePrice Range (as of 2024-2025)
Supplier A95.0%250 mg - 1 gDiscontinued
Supplier B98%250 mg - 1 g€584.00 - €1,162.00
Supplier C97%100 mg - 10 gInquire for pricing

The pricing reflects the compound's specialized nature and the complexity of its synthesis.

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